Cas no 1620017-07-3 ([3-(benzyloxy)oxetan-3-yl]methanol)
![[3-(benzyloxy)oxetan-3-yl]methanol structure](https://www.kuujia.com/scimg/cas/1620017-07-3x500.png)
[3-(benzyloxy)oxetan-3-yl]methanol Chemical and Physical Properties
Names and Identifiers
-
- D96715
- [3-(benzyloxy)oxetan-3-yl]methanol
- SCHEMBL15130271
- MFCD31727836
- PS-17082
- 1620017-07-3
- (3-(benzyloxy)oxetan-3-yl)methanol
- (3-phenylmethoxyoxetan-3-yl)methanol
- DB-405936
-
- Inchi: 1S/C11H14O3/c12-7-11(8-13-9-11)14-6-10-4-2-1-3-5-10/h1-5,12H,6-9H2
- InChI Key: VXBHIOSLDKEEFZ-UHFFFAOYSA-N
- SMILES: O1CC(CO)(C1)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 194.094294304g/mol
- Monoisotopic Mass: 194.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 38.7Ų
[3-(benzyloxy)oxetan-3-yl]methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1006608-250MG |
[3-(benzyloxy)oxetan-3-yl]methanol |
1620017-07-3 | 97% | 250mg |
$285 | 2024-07-21 | |
Chemenu | CM1018197-250mg |
[3-(benzyloxy)oxetan-3-yl]methanol |
1620017-07-3 | 95%+ | 250mg |
$280 | 2023-03-07 | |
1PlusChem | 1P01XAJJ-500mg |
[3-(benzyloxy)oxetan-3-yl]methanol |
1620017-07-3 | 95% | 500mg |
$410.00 | 2024-06-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101002-1g |
[3-(benzyloxy)oxetan-3-yl]methanol |
1620017-07-3 | 95% | 1g |
¥3840.0 | 2024-04-23 | |
Ambeed | A845307-100mg |
[3-(benzyloxy)oxetan-3-yl]methanol |
1620017-07-3 | 95% | 100mg |
$207.0 | 2024-04-23 | |
1PlusChem | 1P01XAJJ-1g |
[3-(benzyloxy)oxetan-3-yl]methanol |
1620017-07-3 | 95% | 1g |
$634.00 | 2024-06-20 | |
eNovation Chemicals LLC | Y1006608-500mg |
[3-(benzyloxy)oxetan-3-yl]methanol |
1620017-07-3 | 97% | 500mg |
$480 | 2025-02-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101002-10g |
[3-(benzyloxy)oxetan-3-yl]methanol |
1620017-07-3 | 95% | 10g |
¥19206.0 | 2024-04-23 | |
eNovation Chemicals LLC | Y1006608-1g |
[3-(benzyloxy)oxetan-3-yl]methanol |
1620017-07-3 | 97% | 1g |
$720 | 2025-02-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101002-5.0g |
[3-(benzyloxy)oxetan-3-yl]methanol |
1620017-07-3 | 95% | 5.0g |
¥11523.0000 | 2024-07-24 |
[3-(benzyloxy)oxetan-3-yl]methanol Related Literature
-
1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
Additional information on [3-(benzyloxy)oxetan-3-yl]methanol
[3-(benzyloxy)oxetan-3-yl]methanol (CAS No. 1620017-07-3): A Comprehensive Overview
[3-(benzyloxy)oxetan-3-yl]methanol (CAS No. 1620017-07-3) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This compound, also known as 3-(benzyloxy)-3-methyloxetane-3-carboxylic acid, is characterized by its oxetane ring and benzyloxy substituent, which confer it with specific chemical and biological activities.
The oxetane ring, a four-membered cyclic ether, is a key structural motif in various pharmaceuticals and materials science applications. The presence of the benzyloxy group further enhances the compound's solubility and reactivity, making it a valuable intermediate in the synthesis of more complex molecules. Recent studies have explored the use of [3-(benzyloxy)oxetan-3-yl]methanol in the development of novel drugs and materials, highlighting its potential in various therapeutic areas.
In the context of medicinal chemistry, [3-(benzyloxy)oxetan-3-yl]methanol has been investigated for its role in modulating biological pathways. One notable application is its use as a precursor in the synthesis of compounds targeting G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins involved in numerous physiological processes, including neurotransmission, hormone signaling, and immune responses. By incorporating [3-(benzyloxy)oxetan-3-yl]methanol into drug molecules, researchers aim to enhance their selectivity and efficacy, thereby improving therapeutic outcomes.
Recent research has also focused on the use of [3-(benzyloxy)oxetan-3-yl]methanol in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes within the body. The oxetane ring in [3-(benzyloxy)oxetan-3-yl]methanol can be designed to undergo specific chemical transformations under physiological conditions, releasing the active drug at the target site. This approach can improve drug delivery, reduce side effects, and enhance patient compliance.
In addition to its medicinal applications, [3-(benzyloxy)oxetan-3-yl]methanol has shown promise in materials science. The unique properties of oxetane rings make them suitable for use in polymer synthesis, particularly in the development of high-performance polymers with enhanced mechanical and thermal properties. Recent studies have demonstrated that incorporating [3-(benzyloxy)oxetan-3-yl]methanol into polymer chains can result in materials with improved toughness and durability, making them ideal for use in various industrial applications.
The synthesis of [3-(benzyloxy)oxetan-3-yl]methanol typically involves multi-step reactions that include ring-opening reactions of epoxides or aziridines followed by functional group manipulations. The choice of synthetic route depends on factors such as yield, purity, and cost-effectiveness. Advances in catalytic methods have significantly improved the efficiency and selectivity of these reactions, enabling large-scale production of high-purity [3-(benzyloxy)oxetan-3-yl]methanol.
In conclusion, [3-(benzyloxy)oxetan-3-yl]methanol (CAS No. 1620017-07-3) is a versatile compound with a wide range of applications in both medicinal chemistry and materials science. Its unique structural features make it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and potential uses, the importance of this compound is likely to grow, contributing to advancements in various scientific fields.
1620017-07-3 ([3-(benzyloxy)oxetan-3-yl]methanol) Related Products
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
